molecular formula C11H7IO2 B3058678 3-Iodonaphthalene-1-carboxylic acid CAS No. 91059-40-4

3-Iodonaphthalene-1-carboxylic acid

Cat. No. B3058678
CAS RN: 91059-40-4
M. Wt: 298.08
InChI Key: KYGGRXQUVAKVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodonaphthalene-1-carboxylic acid is an organic compound with the chemical formula C11H7IO2 . It has a molecular weight of 298.08 . The IUPAC name for this compound is 3-iodo-1-naphthoic acid .


Molecular Structure Analysis

The InChI code for 3-Iodonaphthalene-1-carboxylic acid is 1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) . This indicates that the compound consists of a naphthalene ring with an iodine atom at the 3rd position and a carboxylic acid group at the 1st position .

It is stored at room temperature . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : A study details the regioselective synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives. This process, which occurs at room temperature, results in interesting substitution patterns and is a novel, metal-free approach (Barluenga et al., 2003).
  • Synthesis of High Specific Activity Compounds : Another research outlines the synthesis of [14C-carboxyl] 1,8-naphthalic anhydride, incorporating 8-bromo-1-naphthylmagnesium iodide prepared from 8-bromo-1-iodonaphthalene (Tanaka et al., 1984).
  • Novel Synthetic Approaches : A unique synthetic approach to benzo[h]chromones has been developed, using 1-methoxymethoxy-3-(2-alkynoyloxy)methyl-2-iodonaphthalenes (Sakamoto et al., 2000).

Photophysics and Photodissociation Dynamics

  • Triplet Lifetimes of Aryl Iodides : Research indicates that the triplet state of iodonaphthalene has its lifetime extended at lower temperatures, suggesting an intramolecular energy relocation process (Grieser & Thomas, 1980).
  • Ultrafast Relaxation Study : A study on 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry reveals complex decay profiles, providing insights into its dissociation channels (Montero et al., 2010).

Reaction Mechanisms

  • Deiodination Mechanism : NMR observations of cationic Wheland-like intermediates in the deiodination of protected 1-iodonaphthalene-2,4-diamines provide insights into reaction mechanisms and dynamic equilibria (Twum et al., 2013).
  • Non-Concerted Pathways : A study explores non-concerted pathways in the generation of dehydroarenes by thermal decomposition of diaryliodonium carboxylates, shedding light on the generation of arynic intermediates (Luis et al., 1989).

Miscellaneous Applications

  • Labelling Agent for Liquid Chromatography : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedicarboxylic anhydride, serves as an effective labelling agent for carboxylic acids in high-performance liquid chromatography (Yasaka et al., 1990).

Safety and Hazards

The safety data sheet for 3-Iodonaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for 3-Iodonaphthalene-1-carboxylic acid were not found in the retrieved data, research into the synthesis and applications of indole derivatives is ongoing . This includes the development of novel methods of synthesis and the exploration of their biological activities .

properties

IUPAC Name

3-iodonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGGRXQUVAKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679152
Record name 3-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodonaphthalene-1-carboxylic acid

CAS RN

91059-40-4
Record name 3-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodonaphthalene-1-carboxylic acid
Reactant of Route 2
3-Iodonaphthalene-1-carboxylic acid
Reactant of Route 3
3-Iodonaphthalene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Iodonaphthalene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Iodonaphthalene-1-carboxylic acid
Reactant of Route 6
3-Iodonaphthalene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.